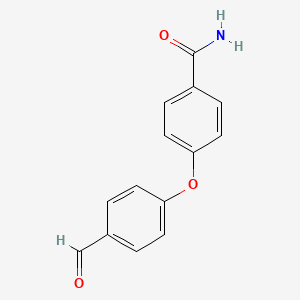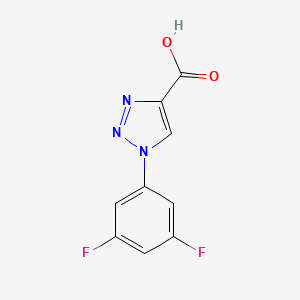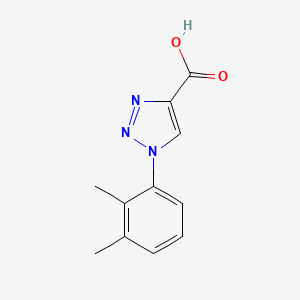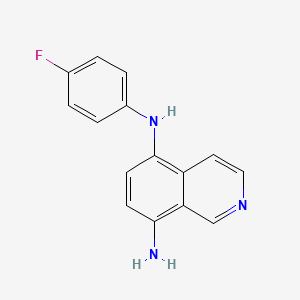
5-N-(4-氟苯基)异喹啉-5,8-二胺
描述
“5-N-(4-fluorophenyl)isoquinoline-5,8-diamine” is a chemical compound with the molecular formula C15H12FN3 . Its molecular weight is 253.27 g/mol . It is also known as FIPI.
Molecular Structure Analysis
The molecular structure of “5-N-(4-fluorophenyl)isoquinoline-5,8-diamine” consists of 15 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .科学研究应用
有机氟影响的晶体堆积
两种 1,2-二芳基-1,2,3,4-四氢异喹啉衍生物(包括含氟苯基基团的化合物)的结构分析突出了“有机氟”在影响晶体堆积中的作用。该研究强调了不同的相互作用,例如 C-H...F 和 C-H...O,如何导致分子构象发生改变,这凸显了氟在分子晶体结构组织中的重要性 (Choudhury, Nagarajan, & Row, 2003).
抗抑郁活性及中枢神经系统作用
对 5-芳基-2,3,5,6-四氢咪唑并[2,1-a]异喹啉-5-醇(在结构上与所讨论的化合物相关)的研究已证明了潜在的抗抑郁活性。研究结果表明,某些类似物(特别是那些具有氯苯基和氟苯基基团的类似物)表现出与抗抑郁药丙咪嗪相当的药理作用,突出了氟苯基异喹啉衍生物在治疗抑郁症中的治疗前景 (Houlihan, Gogerty, Parrino, & Ryan, 1983).
铝配合物中的荧光和电子结构
新的 4-氟苯基取代的 8-羟基喹啉衍生物的合成和表征已导致铝配合物表现出增强的荧光。通过 DFT 计算对其电子结构和光物理性质的研究表明,氟苯基基团对这些配合物的电子性质和荧光有显着贡献,表明在光学材料和器件中应用的潜力 (Suliman, Al-Nafai, & Al-Busafi, 2014).
嘧啶衍生物的杀幼虫活性
对 5-氟-N4-(3-(4-取代苄氨基)苯基)-N2-(4-吗啉苯基)嘧啶-2,4-二胺衍生物的研究显示出显着的杀幼虫活性,一些化合物表现出的活性优于标准药物马拉硫磷。这项研究表明氟苯基基团在增强针对特定靶标的生物活性中的作用,为新型害虫防治剂的开发提供了见解 (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
可溶聚酰亚胺的合成和表征
对由二胺(包括含氟苯基基团的二胺)合成的可溶聚酰亚胺的研究为开发具有理想溶解性和热稳定性特性的材料提供了见解。这些研究为材料科学的进步奠定了基础,特别是在为各种应用创造高性能聚合物的背景下 (Imai, Maldar, & Kakimoto, 1984).
属性
IUPAC Name |
5-N-(4-fluorophenyl)isoquinoline-5,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9,19H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLRMVCVPDQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CN=CC3=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



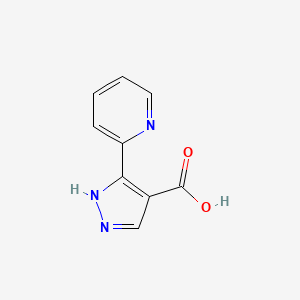

![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)
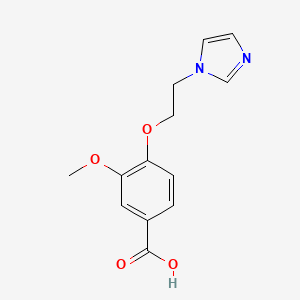
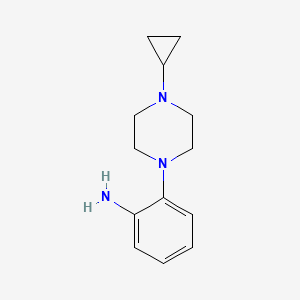
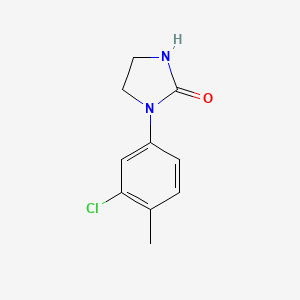

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)
